

"2-Ethoxycyclohex-2-en-1-one" chemical structure and stereochemistry

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Compound of Interest

Compound Name: **2-Ethoxycyclohex-2-en-1-one**

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In-Depth Technical Guide: 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of **2-Ethoxycyclohex-2-en-1-one**. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Properties

2-Ethoxycyclohex-2-en-1-one is a cyclic enone with the chemical formula $C_8H_{12}O_2$ and a molecular weight of 140.18 g/mol [\[1\]](#). Its structure features a six-membered ring containing a ketone, a carbon-carbon double bond, and an ethoxy group attached to the double bond.

Systematic Information:

Identifier	Value
IUPAC Name	2-ethoxycyclohex-2-en-1-one
CAS Number	29941-82-0
Molecular Formula	C ₈ H ₁₂ O ₂
Molecular Weight	140.18 g/mol [1]
Canonical SMILES	CCOC1=CCCCC1=O
InChI	InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3
InChIKey	PJLUWPNLKDJKSCF-UHFFFAOYSA-N

Stereochemistry and Conformational Analysis

The stereochemistry of **2-Ethoxycyclohex-2-en-1-one** is centered around the conformation of the cyclohexene ring. Due to the sp² hybridization of the C1, C2, and C3 carbons, the ring adopts a half-chair or sofa conformation to minimize steric strain.

The ethoxy group at the C2 position can, in principle, exist in different rotational conformations. However, the molecule itself is achiral as it possesses a plane of symmetry.

The conformational equilibrium of the cyclohexene ring will be influenced by the substituents. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.[\[2\]](#)[\[3\]](#) In the case of **2-Ethoxycyclohex-2-en-1-one**, the ethoxy group is on an sp²-hybridized carbon, which flattens this part of the ring. The primary conformational considerations would involve the puckering of the C4, C5, and C6 carbons. The lowest energy conformation would seek to minimize steric interactions between the ethoxy group and the hydrogens on the rest of the ring.

A detailed conformational analysis would require computational modeling or specific experimental data, which is not readily available in the surveyed literature.

Synthesis of 2-Ethoxycyclohex-2-en-1-one

A direct and detailed experimental protocol for the synthesis of **2-Ethoxycyclohex-2-en-1-one** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from a general method for the synthesis of 2-alkoxycycloalkenones through the oxidative alkoxylation of cyclic ketones.^{[4][5]} This proposed synthesis involves the reaction of cyclohexanone with ethanol in the presence of an iodine-based oxidizing system.

Proposed Experimental Protocol: Oxidative Alkoxylation of Cyclohexanone

This protocol is adapted from the general procedure for the synthesis of 2-alkoxycycloalkenones.^[5]

Materials:

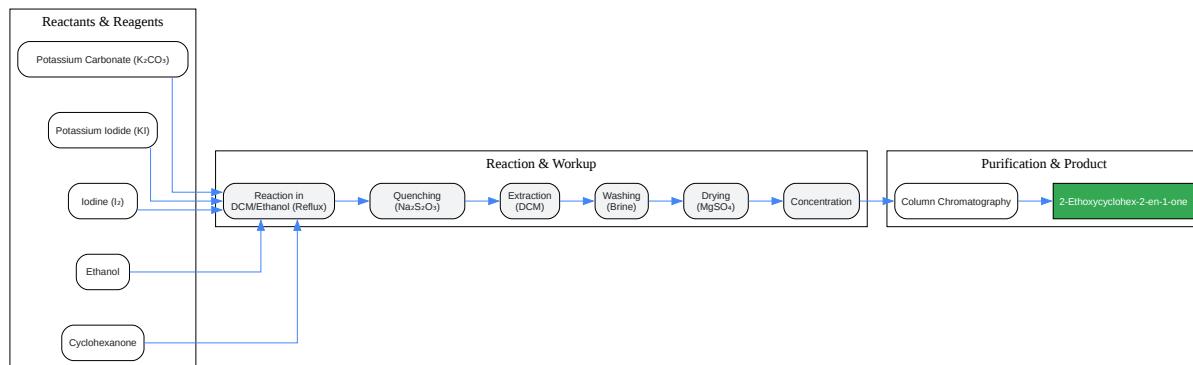
- Cyclohexanone
- Ethanol (anhydrous)
- Iodine (I₂)
- Potassium Iodide (KI)
- Potassium Carbonate (K₂CO₃)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL) and dichloromethane (5 mL), add potassium iodide (2.0 mmol) and potassium carbonate (2.0 mmol).
- To the stirred mixture, add iodine (1.5 mmol) portion-wise over 10 minutes.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the mixture with dichloromethane (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **2-Ethoxycyclohex-2-en-1-one**.

Logical Workflow for the Proposed Synthesis

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Caption: Proposed synthesis workflow for **2-Ethoxycyclohex-2-en-1-one**.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of **2-Ethoxycyclohex-2-en-1-one** shows a molecular ion peak corresponding to its molecular weight.

- Molecular Ion (M^+): $m/z = 140$

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~1680	C=O stretch (conjugated ketone)
~1620	C=C stretch (alkene)
~1200	C-O stretch (enol ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for **2-Ethoxycyclohex-2-en-1-one** is not available in the public domain at the time of this review. However, predicted chemical shifts can be estimated based on the structure and comparison with similar compounds like 2-cyclohexen-1-one.[6][7]

Predicted ¹H NMR Chemical Shifts:

Proton	Multiplicity	Approximate Chemical Shift (ppm)
-OCH ₂ CH ₃	Quartet	~3.9 - 4.1
-OCH ₂ CH ₃	Triplet	~1.3 - 1.4
Vinylic H (C3-H)	Triplet	~5.8 - 6.0
Allylic CH ₂ (C4-H ₂)	Multiplet	~2.3 - 2.5
CH ₂ (C5-H ₂)	Multiplet	~1.9 - 2.1
Allylic CH ₂ (C6-H ₂)	Triplet	~2.2 - 2.4

Predicted ¹³C NMR Chemical Shifts:

Carbon	Approximate Chemical Shift (ppm)
C1 (C=O)	~198 - 202
C2 (C-O)	~160 - 165
C3 (=CH)	~110 - 115
C4 (CH ₂)	~25 - 30
C5 (CH ₂)	~20 - 25
C6 (CH ₂)	~35 - 40
-OCH ₂ CH ₃	~65 - 70
-OCH ₂ CH ₃	~14 - 16

Conclusion

2-Ethoxycyclohex-2-en-1-one is a valuable building block in organic synthesis. While detailed experimental data on its stereochemistry and NMR spectroscopy are not widely published, its synthesis can be plausibly achieved through the oxidative alkoxylation of cyclohexanone. The provided data and proposed experimental protocol offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental and computational studies are warranted to fully elucidate its conformational preferences and spectroscopic characteristics.

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